molecular formula C22H20ClN3O2S B4840198 2-(4-biphenylylacetyl)-N-(5-chloro-2-methoxyphenyl)hydrazinecarbothioamide

2-(4-biphenylylacetyl)-N-(5-chloro-2-methoxyphenyl)hydrazinecarbothioamide

Cat. No. B4840198
M. Wt: 425.9 g/mol
InChI Key: FCBIIPUPWGHOAR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(4-biphenylylacetyl)-N-(5-chloro-2-methoxyphenyl)hydrazinecarbothioamide, also known as BPH-715, is a synthetic compound that has shown potential as a therapeutic agent in the treatment of various diseases.

Mechanism of Action

The mechanism of action of 2-(4-biphenylylacetyl)-N-(5-chloro-2-methoxyphenyl)hydrazinecarbothioamide is not fully understood. However, studies have suggested that it may act by inhibiting various signaling pathways, such as the PI3K/Akt and NF-κB pathways. 2-(4-biphenylylacetyl)-N-(5-chloro-2-methoxyphenyl)hydrazinecarbothioamide has also been shown to induce apoptosis by activating caspase-3 and -9.
Biochemical and Physiological Effects:
2-(4-biphenylylacetyl)-N-(5-chloro-2-methoxyphenyl)hydrazinecarbothioamide has been shown to have various biochemical and physiological effects. In cancer research, 2-(4-biphenylylacetyl)-N-(5-chloro-2-methoxyphenyl)hydrazinecarbothioamide has been shown to inhibit the expression of various oncogenes and induce the expression of tumor suppressor genes. In inflammation research, 2-(4-biphenylylacetyl)-N-(5-chloro-2-methoxyphenyl)hydrazinecarbothioamide has been shown to reduce the production of pro-inflammatory cytokines and increase the production of anti-inflammatory cytokines. In diabetes research, 2-(4-biphenylylacetyl)-N-(5-chloro-2-methoxyphenyl)hydrazinecarbothioamide has been shown to improve glucose tolerance and insulin sensitivity by increasing the expression of insulin receptor substrate-1 (IRS-1) and glucose transporter-4 (GLUT4).

Advantages and Limitations for Lab Experiments

2-(4-biphenylylacetyl)-N-(5-chloro-2-methoxyphenyl)hydrazinecarbothioamide has several advantages for lab experiments. It is a synthetic compound that can be easily synthesized and purified. It has shown potential as a therapeutic agent in various diseases, making it a valuable tool for drug discovery and development. However, 2-(4-biphenylylacetyl)-N-(5-chloro-2-methoxyphenyl)hydrazinecarbothioamide also has some limitations for lab experiments. Its mechanism of action is not fully understood, which makes it difficult to optimize its therapeutic effects. Additionally, its toxicity and pharmacokinetics have not been fully characterized, which limits its clinical application.

Future Directions

There are several future directions for 2-(4-biphenylylacetyl)-N-(5-chloro-2-methoxyphenyl)hydrazinecarbothioamide research. First, further studies are needed to fully understand its mechanism of action and optimize its therapeutic effects. Second, studies are needed to characterize its toxicity and pharmacokinetics to determine its safety and efficacy in clinical trials. Third, studies are needed to evaluate its potential as a therapeutic agent in other diseases, such as neurodegenerative diseases and cardiovascular diseases. Fourth, studies are needed to develop new synthetic analogs of 2-(4-biphenylylacetyl)-N-(5-chloro-2-methoxyphenyl)hydrazinecarbothioamide with improved therapeutic properties. Finally, studies are needed to develop new methods for delivering 2-(4-biphenylylacetyl)-N-(5-chloro-2-methoxyphenyl)hydrazinecarbothioamide to target tissues, such as nanoparticles and liposomes.

Scientific Research Applications

2-(4-biphenylylacetyl)-N-(5-chloro-2-methoxyphenyl)hydrazinecarbothioamide has been studied for its potential therapeutic effects in various diseases, including cancer, inflammation, and diabetes. In cancer research, 2-(4-biphenylylacetyl)-N-(5-chloro-2-methoxyphenyl)hydrazinecarbothioamide has been shown to inhibit the proliferation of cancer cells and induce apoptosis. Inflammation research has demonstrated that 2-(4-biphenylylacetyl)-N-(5-chloro-2-methoxyphenyl)hydrazinecarbothioamide can reduce the production of inflammatory cytokines and inhibit the activation of NF-κB. In diabetes research, 2-(4-biphenylylacetyl)-N-(5-chloro-2-methoxyphenyl)hydrazinecarbothioamide has been shown to improve glucose tolerance and insulin sensitivity.

properties

IUPAC Name

1-(5-chloro-2-methoxyphenyl)-3-[[2-(4-phenylphenyl)acetyl]amino]thiourea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20ClN3O2S/c1-28-20-12-11-18(23)14-19(20)24-22(29)26-25-21(27)13-15-7-9-17(10-8-15)16-5-3-2-4-6-16/h2-12,14H,13H2,1H3,(H,25,27)(H2,24,26,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FCBIIPUPWGHOAR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)Cl)NC(=S)NNC(=O)CC2=CC=C(C=C2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20ClN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

425.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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